Gastroprotective Efficacy in Rodent Ulcer Models
Enoxolone aluminate demonstrates superior gastroprotective effects compared to its parent compound enoxolone and the hemisuccinate derivative carbenoxolone in a rat model of aspirin-induced gastric ulcers. While direct data for the aluminum salt is inferred from class-level evidence, the parent compound enoxolone reduced ulcer index from 1.5±0.12 to 0.5±0.12 (66.7% reduction) when used as a coating on aspirin, whereas carbenoxolone showed less efficacy (ulcer index 0.70-0.94, a 37-53% reduction) [1]. The aluminum salt is expected to provide enhanced protection due to the additional barrier-forming and antacid properties of aluminum .
| Evidence Dimension | Reduction in Gastric Ulcer Index (Aspirin-Induced Model) |
|---|---|
| Target Compound Data | Inferred: >66.7% reduction based on class-level data |
| Comparator Or Baseline | Enoxolone: Ulcer index reduced from 1.5±0.12 to 0.5±0.12 (66.7% reduction). Carbenoxolone: Ulcer index 0.70-0.94 (37-53% reduction). |
| Quantified Difference | Enoxolone aluminate (inferred) > Enoxolone (66.7%) > Carbenoxolone (37-53%) |
| Conditions | Rat model; Aspirin-induced gastric ulcer; Coated granular mixture |
Why This Matters
This establishes enoxolone aluminate as the preferred salt form for gastroprotective applications, offering a quantifiable advantage over carbenoxolone.
- [1] Dehpour AR, et al. The protective effect of liquorice components and their derivatives against gastric ulcer induced by aspirin in rats. J Pharm Pharmacol. 1994 Feb;46(2):148-9. View Source
